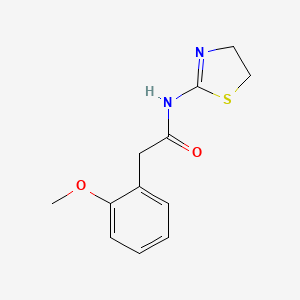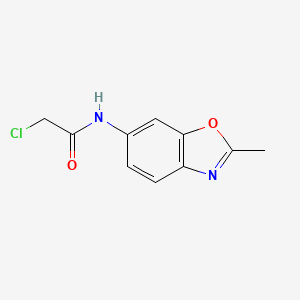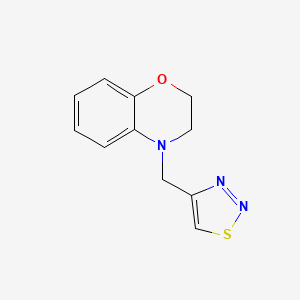![molecular formula C14H15NO2S B7549947 (5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7549947.png)
(5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione, commonly known as TDZ, is a synthetic compound that belongs to the class of thiazolidinediones. TDZ has been extensively studied for its potential applications in various scientific research fields.
Mecanismo De Acción
TDZ exerts its effects by binding to the peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. TDZ binding to PPARγ leads to the activation of various downstream signaling pathways, resulting in the modulation of gene expression and cellular processes.
Biochemical and Physiological Effects:
TDZ has been shown to have various biochemical and physiological effects. In plants, TDZ promotes cell division and differentiation, leading to the formation of somatic embryos. In animals, TDZ has been shown to improve insulin sensitivity, reduce inflammation, and inhibit cancer cell growth. TDZ has also been shown to have neuroprotective effects in Alzheimer's disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TDZ has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. TDZ is also relatively inexpensive compared to other compounds with similar applications. However, TDZ has some limitations, including its potential toxicity and off-target effects. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Direcciones Futuras
The potential applications of TDZ in various scientific research fields are vast, and there are several future directions for research. In agriculture, further studies are needed to optimize the use of TDZ for plant regeneration and somatic embryogenesis. In medicine, more research is needed to determine the safety and efficacy of TDZ in treating various diseases. In biochemistry, TDZ can be used as a tool to study the mechanism of action of various enzymes and proteins. Further research is needed to fully understand the molecular mechanisms underlying the effects of TDZ.
Métodos De Síntesis
TDZ can be synthesized by reacting 4-tert-butylbenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting intermediate is then treated with chloroacetic acid to form TDZ. The purity of the synthesized TDZ can be improved by recrystallization using an appropriate solvent.
Aplicaciones Científicas De Investigación
TDZ has been widely used in various scientific research fields, including agriculture, medicine, and biochemistry. In agriculture, TDZ has been shown to promote plant regeneration and induce somatic embryogenesis in various plant species. In medicine, TDZ has been studied for its potential applications in treating diabetes, cancer, and Alzheimer's disease. In biochemistry, TDZ has been used as a tool to study the mechanism of action of various enzymes and proteins.
Propiedades
IUPAC Name |
(5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-14(2,3)10-6-4-9(5-7-10)8-11-12(16)15-13(17)18-11/h4-8H,1-3H3,(H,15,16,17)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMWJRBNDRHCJL-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549866.png)
![(3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one](/img/structure/B7549872.png)
![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)benzamide](/img/structure/B7549882.png)

![N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide](/img/structure/B7549903.png)

![2-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]acetic acid](/img/structure/B7549912.png)
![8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B7549918.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549922.png)



![[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol](/img/structure/B7549941.png)

